Product packaging for (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile(Cat. No.:)

(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile

Cat. No.: B13146303
M. Wt: 230.49 g/mol
InChI Key: AKYZXEVLLDNHDZ-QMMMGPOBSA-N
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Description

(R)-2-Bromo-2-(4-chlorophenyl)acetonitrile ( 53731-99-0) is a chiral, enantiomerically pure building block of high value in organic and medicinal chemistry research . This compound, with the molecular formula C₈H₅BrClN and a molecular weight of 230.49 g/mol, is characterized by a bromonitrile functional group attached to a 4-chlorophenyl ring in the (R) configuration . Its primary research application lies in its role as a key synthetic intermediate. The molecule serves as an advanced precursor for the synthesis of complex, chiral molecules, particularly in the development of potential pharmaceuticals and biologically active compounds . The stereochemistry of the compound is critical, as it allows researchers to construct stereocenters with high enantiomeric purity, which is a fundamental requirement in drug discovery. The presence of both bromine and nitrile groups makes it a versatile electrophile and a precursor to other functional groups like carboxylic acids and amides, enabling diverse chemical transformations . It is supplied with a typical purity of 95% and requires careful cold-chain transportation and storage under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended for use in laboratory research and development exclusively. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrClN B13146303 (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

(2R)-2-bromo-2-(4-chlorophenyl)acetonitrile

InChI

InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H/t8-/m0/s1

InChI Key

AKYZXEVLLDNHDZ-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C#N)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(C#N)Br)Cl

Origin of Product

United States

Enantioselective Synthetic Methodologies for R 2 Bromo 2 4 Chlorophenyl Acetonitrile and Analogous Chiral α Bromo Nitriles

Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis offers an efficient route to chiral compounds by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is broadly categorized into transition metal catalysis and organocatalysis.

Transition Metal-Catalyzed Asymmetric Bromination

While direct transition metal-catalyzed asymmetric α-bromination of nitriles is not extensively documented, related stereoconvergent cross-coupling reactions of racemic α-halocarbonyl compounds provide a strong precedent for this approach. For instance, nickel-catalyzed Negishi cross-couplings of racemic α-bromoketones with arylzinc reagents have been shown to produce α-arylketones with high enantioselectivity. nih.gov This stereoconvergent approach, where both enantiomers of the racemic starting material are converted to a single enantiomer of the product, is particularly powerful.

A plausible strategy for the synthesis of (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile could involve a kinetic resolution or a dynamic kinetic resolution process catalyzed by a transition metal complex. In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral catalyst to form the product, leaving the unreacted starting material enriched in the other enantiomer. Dynamic kinetic resolution combines this with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer.

The following table illustrates the potential of nickel-catalyzed asymmetric cross-coupling for generating chiral centers, based on data for analogous α-bromoketones.

Arylzinc Reagentα-BromoketoneEnantiomeric Excess (ee) (%)Yield (%)
PhZnI2-bromopropiophenone9585
4-MeO-C6H4ZnI2-bromopropiophenone9482
4-F-C6H4ZnI2-bromopropiophenone9678
2-naphthylZnI2-bromopropiophenone9388

This table is illustrative and based on analogous reactions with α-bromoketones to demonstrate the potential of transition metal catalysis.

Organocatalytic Approaches to Chiral α-Bromo Nitriles

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the enantioselective α-bromination of carbonyl compounds, chiral secondary amines, such as proline derivatives, are commonly employed. nih.govnih.gov These catalysts react with the carbonyl compound to form a chiral enamine intermediate, which then undergoes a stereoselective reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS). nih.govnih.govresearchgate.net

While the direct organocatalytic α-bromination of 2-(4-chlorophenyl)acetonitrile is not widely reported, the principles established for aldehydes and ketones are applicable. The nitrile group can be activated by a Lewis acid, and a chiral organocatalyst could then direct the stereoselective attack of a brominating agent. A significant challenge in these reactions is the inherent reactivity of the brominating agents and the stability of the resulting α-bromo products, which can lead to side reactions and racemization. researchgate.net Recent studies have shown that careful control of reaction conditions, such as the use of specific solvents like hexafluoroisopropanol (HFIP) and the controlled addition of the brominating agent, can overcome some of these limitations when using NBS with aldehydes. nih.govresearchgate.net

The table below summarizes representative results for the organocatalytic α-bromination of aldehydes, indicating the high levels of enantioselectivity that can be achieved.

AldehydeCatalystBrominating AgentEnantiomeric Excess (ee) (%)Yield (%)
Propanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS9285
Hexanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS9588
3-Phenylpropanal(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS9690
Cyclohexanecarbaldehyde(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineNBS9482

This table is based on the organocatalytic bromination of aldehydes and serves to illustrate the potential of this methodology for analogous nitriles.

Ligand Design and Optimization in Asymmetric Synthesis

The success of transition metal-catalyzed asymmetric reactions is critically dependent on the structure of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment that directs the stereochemical outcome of the reaction. Key features in ligand design include:

C₂-Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry, which reduces the number of possible diastereomeric transition states and often leads to higher enantioselectivity.

Steric and Electronic Properties: The steric bulk and electronic nature of the ligand can be fine-tuned to optimize the catalyst's activity and selectivity. Bulky substituents can create a more defined chiral pocket, while electron-donating or -withdrawing groups can influence the reactivity of the metal center.

Bite Angle: For bidentate ligands, the bite angle (the angle between the two coordinating atoms and the metal) can significantly impact the geometry of the catalyst and, consequently, the enantioselectivity.

For the synthesis of chiral α-bromo nitriles, ligands such as chiral phosphines, oxazolines, and diamines would be primary candidates for investigation in conjunction with transition metals like nickel, palladium, or copper.

Chiral Auxiliary-Mediated Stereoselective Syntheses

A well-established strategy for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org The chiral auxiliary directs the stereoselective formation of a new chiral center, after which it can be removed to yield the desired enantiomerically pure product.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. A prominent example of this approach is the use of Evans' oxazolidinone auxiliaries. wikipedia.org In this methodology, the chiral oxazolidinone is first acylated with a carboxylic acid derivative. The resulting imide can then be deprotonated to form a chiral enolate, which reacts stereoselectively with an electrophile.

A potential synthetic route using this strategy would involve:

Attachment of 2-(4-chlorophenyl)acetyl chloride to a chiral oxazolidinone auxiliary.

Deprotonation of the resulting N-acyl oxazolidinone with a strong base to form a stereodefined enolate.

Reaction of the enolate with an electrophilic bromine source (e.g., NBS) to introduce the bromine atom at the α-position with high diastereoselectivity.

Cleavage of the chiral auxiliary to afford the enantiomerically enriched this compound.

The stereochemical outcome is dictated by the steric hindrance provided by the substituents on the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate.

Chemoenzymatic and Biocatalytic Transformations for Enantiopure Access

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for the synthesis of chiral compounds. Chemoenzymatic and biocatalytic approaches for accessing enantiopure α-bromo nitriles often involve the kinetic resolution of a racemic mixture.

Lipases and nitrilases are two classes of enzymes that have shown great potential in this area. ubbcluj.roresearchgate.net

Lipase-Catalyzed Kinetic Resolution: Lipases can catalyze the enantioselective acylation or hydrolysis of a racemic mixture. For the synthesis of this compound, a precursor such as 2-bromo-2-(4-chlorophenyl)ethanol could be resolved using a lipase (B570770). The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Alternatively, a racemic ester of 2-bromo-2-(4-chlorophenyl)acetic acid could be selectively hydrolyzed. The lipase from Yarrowia lipolytica has been shown to be effective in the resolution of 2-bromo-arylacetic acid esters. researchgate.net

Nitrilase-Catalyzed Transformations: Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids. researchgate.netnih.gov A nitrilase with high enantioselectivity could be used in a kinetic resolution of racemic 2-bromo-2-(4-chlorophenyl)acetonitrile (B1339241), where the (S)-enantiomer is selectively hydrolyzed to the corresponding carboxylic acid, leaving the desired (R)-enantiomer unreacted. Furthermore, dynamic kinetic resolution is possible if the starting nitrile can be racemized in situ, which has been demonstrated for α-thionitriles. d-nb.infonih.gov

The following table presents data on the enzymatic resolution of compounds analogous to the target molecule, highlighting the feasibility of this approach.

EnzymeSubstrateResolution TypeEnantiomeric Excess (ee) (%) of Product
Yarrowia lipolytica lipase2-bromo-p-tolylacetic acid ethyl esterTransesterification>95 (S)-enantiomer
Burkholderia cepacia lipase2-bromo-p-tolylacetic acid ethyl esterTransesterification>95 (R)-enantiomer
Nitrilase (Nit27)Racemic α-thionitrileDynamic Kinetic Resolution>99 (S)-acid
Candida antarctica lipase B (CALB)Racemic 2-hydroxyacetonitrile derivativeAcylation>99 (R)-acetate

This table showcases the effectiveness of enzymatic resolutions for structurally similar compounds.

Microbial Biotransformation of Precursors to Chiral Intermediates

Whole-cell biotransformations using microorganisms offer several advantages over isolated enzymes, including the obviation of enzyme purification and the presence of cofactor regeneration systems. Microorganisms containing nitrilases or lipases with the desired selectivity can be employed for the kinetic resolution of racemic 2-bromo-2-(4-chlorophenyl)acetonitrile or its precursors. ubbcluj.ronih.gov The screening of various microbial strains is a common strategy to identify a biocatalyst with optimal activity and enantioselectivity for a specific substrate. The use of whole cells of Cryptococcus sp. has been reported for the hydrolysis of nitriles. nih.gov Such a system could potentially be adapted for the enantioselective hydrolysis of the target compound.

Enzyme-Catalyzed Enantioselective Reactions

The application of enzymes in the synthesis of chiral compounds such as this compound offers a green and highly selective alternative to traditional chemical methods. Nitrilases and lipases are two classes of enzymes that have demonstrated significant potential in the enantioselective synthesis of chiral nitriles and their precursors.

Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile group to a carboxylic acid. In the context of producing enantiopure α-bromo nitriles, a nitrilase-mediated process can be envisioned through the kinetic resolution of a racemic mixture of 2-bromo-2-(4-chlorophenyl)acetonitrile. In this scenario, the enzyme would selectively hydrolyze one enantiomer, for instance, the (S)-enantiomer, into the corresponding α-bromo-4-chlorophenylacetic acid, leaving the desired this compound unreacted and in high enantiomeric excess. The success of this approach hinges on the specific nitrilase's enantioselectivity and substrate tolerance. While direct enzymatic resolution of the target compound is not extensively documented, studies on analogous mandelonitrile (B1675950) derivatives have shown the feasibility of this strategy. For instance, the protein engineering of nitrilases has been successfully employed to improve selectivity, activity, and stability for the synthesis of (R)-2-methoxymandelic acid from the corresponding cyanohydrin. almacgroup.com

Another powerful enzymatic strategy is the desymmetrization of prochiral α,α-disubstituted malononitriles. nih.gov This approach involves the enantioselective hydrolysis of one of the two nitrile groups on a prochiral substrate to yield a chiral α-cyanocarboxylic acid. By engineering enantiocomplementary nitrilases, it is possible to produce both (R) and (S) configurations of the resulting quaternary stereocenter. nih.gov This methodology could be adapted to synthesize precursors for α-bromo nitriles.

Lipases (EC 3.1.1.3) are versatile enzymes commonly used for the kinetic resolution of racemic alcohols and esters. For the synthesis of this compound, a lipase could be employed in the kinetic resolution of a suitable precursor, such as a racemic cyanohydrin. The enzyme would selectively acylate one enantiomer of the cyanohydrin, allowing for the separation of the acylated and unacylated enantiomers, one of which could then be converted to the target compound.

Table 1: Examples of Enzyme-Catalyzed Reactions for Chiral Nitrile Synthesis

Enzyme Class Strategy Substrate Type Product Key Advantages
Nitrilase Kinetic Resolution Racemic α-substituted nitrile Enantioenriched nitrile and carboxylic acid High enantioselectivity, mild reaction conditions
Nitrilase Desymmetrization Prochiral dinitrile Chiral cyano-carboxylic acid Access to quaternary stereocenters, enantiodivergent synthesis possible
Lipase Kinetic Resolution Racemic cyanohydrin Enantioenriched cyanohydrin and acylated cyanohydrin Broad substrate scope, commercially available enzymes

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution (KR) is a widely used method for separating enantiomers from a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org However, a significant drawback of KR is its maximum theoretical yield of 50% for a single enantiomer. mdpi.com

Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. mdpi.com For α-bromo nitriles like 2-bromo-2-(4-chlorophenyl)acetonitrile, the α-proton is acidic and can be abstracted by a base, facilitating racemization.

A DKR process for the synthesis of this compound could involve a combination of an enzyme for the selective reaction of one enantiomer and a racemization catalyst. For example, a lipase could be used to selectively acylate the (R)-enantiomer of a precursor alcohol, while a ruthenium-based catalyst facilitates the racemization of the corresponding (S)-enantiomer. This chemoenzymatic approach has been successfully applied to the synthesis of various chiral molecules. wikipedia.org

The racemization of α-bromo esters can be facilitated by bromide ions, and this principle has been used in DKR processes. capes.gov.br A similar strategy could potentially be applied to α-bromo nitriles.

Table 2: Comparison of Kinetic Resolution and Dynamic Kinetic Resolution

Feature Kinetic Resolution (KR) Dynamic Kinetic Resolution (DKR)
Maximum Theoretical Yield 50% 100%
Process Separation of enantiomers based on different reaction rates. Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer.
Requirement A chiral catalyst or reagent that reacts selectively with one enantiomer. A selective catalyst and a method for racemizing the starting material.
Application to α-Bromo Nitriles Can be used, but with yield limitations. Potentially highly efficient due to the racemizable α-proton.

Convergent and Divergent Synthetic Routes to Enantiopure α-Bromo Nitrile Scaffolds

The strategic design of synthetic routes plays a crucial role in the efficient production of enantiopure compounds. Convergent and divergent syntheses represent two distinct and powerful approaches.

In contrast, a divergent synthesis starts from a common intermediate that is transformed into a variety of different target molecules through different reaction pathways. This strategy is particularly useful for creating a library of structurally related compounds for applications such as drug discovery. Starting from a key chiral intermediate, a divergent approach could be used to synthesize a range of α-bromo nitriles with different substituents on the aromatic ring. For example, a common chiral precursor could be functionalized with different aryl groups before the introduction of the bromo and nitrile functionalities. Recent advances have highlighted catalyst-controlled divergent synthesis, where the use of different catalysts can lead to different regio- or stereoisomers from the same starting material. nih.gov

Considerations for Industrial Scale-Up of Stereoselective Syntheses

The transition of a stereoselective synthesis from the laboratory to an industrial scale presents a unique set of challenges. Key considerations include the cost and availability of starting materials and catalysts, process safety, efficiency, and the environmental impact of the process.

For enzyme-catalyzed reactions, the stability, activity, and reusability of the biocatalyst are critical factors. The use of immobilized enzymes or whole-cell systems can simplify product purification and allow for the recycling of the biocatalyst, thereby reducing costs. researchgate.net Process parameters such as temperature, pH, substrate loading, and the presence of co-solvents need to be carefully optimized to ensure robust and reproducible performance on a large scale. almacgroup.com The development of lyophilized whole-cell processes can also be advantageous for scale-up. almacgroup.com

In the case of DKR processes, the compatibility of the resolution catalyst (e.g., an enzyme) and the racemization catalyst is paramount. The reaction conditions must allow both catalysts to function optimally without mutual inhibition. The separation of the product from the catalysts and any byproducts is also a significant consideration. The development of scalable DKR processes often involves extensive screening of reaction parameters to find a balance between high yield, enantioselectivity, and process efficiency. beilstein-journals.org The use of heterogeneous catalysts for both resolution and racemization can facilitate their removal and reuse, which is highly desirable for industrial applications.

Reactivity and Advanced Chemical Transformations of R 2 Bromo 2 4 Chlorophenyl Acetonitrile

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon of (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for classic substitution reactions that proceed with distinct stereochemical outcomes.

Stereochemical Pathways of Displacement Reactions

Nucleophilic substitution reactions at a chiral center, such as the α-carbon in this compound, can proceed through different mechanistic pathways, most notably the S(_N)1 and S(_N)2 mechanisms, which have direct consequences for the stereochemistry of the product.

The S(_N)2 (Substitution Nucleophilic Bimolecular) pathway is characterized by a backside attack of the nucleophile on the electrophilic carbon, displacing the leaving group (bromide) in a single, concerted step. This mechanism invariably leads to an inversion of the stereochemical configuration at the chiral center. pressbooks.publibretexts.org For this compound, an S(_N)2 reaction would yield a product with the (S) configuration. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Conversely, the S(_N)1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step process. The first, rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. The benzylic and α-cyano nature of the carbon in this compound can stabilize such an intermediate. In the second step, the nucleophile can attack the planar carbocation from either face, leading to a racemic or nearly racemic mixture of products. nii.ac.jp

The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Strong, non-bulky nucleophiles and polar aprotic solvents tend to favor the S(_N)2 mechanism, preserving stereochemical information through inversion. In contrast, weak nucleophiles and polar protic solvents that can stabilize the carbocation and the departing bromide ion favor the S(_N)1 pathway, leading to racemization.

Halogen Exchange Reactions (e.g., Fluorination)

Halogen exchange (Halex) reactions are a subset of nucleophilic substitution where one halogen atom is replaced by another. The synthesis of organofluorine compounds is of particular interest in medicinal and materials chemistry, and the fluorination of α-bromo carbonyl and nitrile compounds is a key transformation. nii.ac.jp

Recent studies have demonstrated the nucleophilic fluorination of substrates structurally similar to this compound, such as 2-bromo-2-phenoxyacetonitriles, using various fluoride (B91410) sources. nii.ac.jpresearchgate.net Reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et(_3)N·3HF) have proven effective. nii.ac.jprsc.org Interestingly, the combination of a silver salt, such as silver fluoride (AgF), with Et(_3)N·3HF can enhance reactivity. The silver ion assists in the abstraction of the bromide, promoting the formation of a carbocationic intermediate and favoring an S(_N)1-like pathway. This can result in a mixture of stereoisomers. nii.ac.jp

The choice of fluorinating agent and reaction conditions can dictate the stereochemical outcome. For instance, reactions that proceed through a clear S(_N)2 mechanism would be expected to produce (S)-2-(4-chlorophenyl)-2-fluoroacetonitrile with high enantiomeric purity. However, conditions that promote carbocation formation may lead to a loss of stereochemical integrity. nii.ac.jp

Scope of Nucleophilic Fluorination on Related α-Bromo Esters and Amides
SubstrateFluorinating Agent/ConditionsProductYield (%)Reference
Methyl 2-bromo-2-phenylacetateEt3N·3HF, K3PO4, MeCN, 60 °CMethyl 2-fluoro-2-phenylacetate81 nii.ac.jp
Methyl 2-bromo-2-(4-chlorophenyl)acetateEt3N·3HF, K3PO4, MeCN, 60 °CMethyl 2-fluoro-2-(4-chlorophenyl)acetate84 nii.ac.jp
Methyl 2-bromo-2-(2-methoxyphenyl)acetate (gram scale)Et3N·3HF, K3PO4, MeCN, 60 °CMethyl 2-fluoro-2-(2-methoxyphenyl)acetate92 nii.ac.jp
N-Benzyl-2-bromo-2-phenylacetamideEt3N·3HF, AgF, MeCN, 60 °CN-Benzyl-2-fluoro-2-phenylacetamide74 nii.ac.jp

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for C-C bond formation. This compound can serve as an electrophilic partner in these transformations, enabling the introduction of various substituents at the α-position.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura with related bromobutanoate derivatives)

The Suzuki-Miyaura cross-coupling reaction, which typically pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a cornerstone of modern organic synthesis. nih.govyoutube.com While traditionally used for coupling sp²-hybridized carbons, its application to sp³-hybridized centers, such as the α-carbon of bromoacetonitrile (B46782) derivatives, is an area of active research.

Enantioselective palladium-catalyzed Suzuki-Miyaura couplings have been successfully developed for α-bromo carboxamides and esters, which are structurally related to this compound. nih.govnih.gov These reactions allow for the formation of chiral α-aryl carbonyl compounds in high yields and excellent enantioselectivities. A key challenge in these reactions is preventing a second transmetalation event, which can be overcome by the design of specialized chiral ligands, such as P,P=O ligands. nih.gov The success of these reactions with related amide and ester derivatives suggests the potential for similar stereospecific couplings with α-bromonitriles, which would provide a direct route to enantioenriched α-aryl acetonitriles. nih.govresearchgate.net The reaction is known for its high regio- and stereoselectivity and tolerance of a wide variety of functional groups. nih.govorganic-chemistry.org

Nickel-Catalyzed Stereoconvergent Negishi Cross-Coupling

A significant advancement in cross-coupling chemistry is the development of stereoconvergent methods, where a racemic starting material is converted into a single enantiomer of the product. Nickel-catalyzed Negishi cross-coupling has emerged as a premier method for the stereoconvergent coupling of racemic α-halonitriles with organozinc reagents. nih.gov

This transformation utilizes a chiral nickel catalyst, often employing a bis(oxazoline) ligand, to couple racemic α-bromonitriles with various aryl- and alkenylzinc reagents. nih.gov The reaction proceeds with high enantioselectivity, furnishing enantioenriched α-arylnitriles and allylic nitriles. A noteworthy feature is the remarkably low temperature at which these reactions can be performed (e.g., -78 °C for arylations), which is among the lowest reported for cross-couplings of alkyl electrophiles. nih.gov This method provides a powerful alternative to traditional approaches and is particularly effective for synthesizing products with secondary α-alkyl substituents. nih.gov The catalyst system demonstrates tolerance for various functional groups. mit.edunih.gov

Stereoconvergent Nickel-Catalyzed Negishi Arylation of Racemic α-Bromonitriles
α-Bromonitrile SubstrateOrganozinc ReagentCatalyst/LigandYield (%)Enantiomeric Excess (ee %)Reference
2-Bromo-3-methylbutanenitrilePhZnClNiCl2·glyme / (S,S)-4,4'-bis(methoxymethyl)-2,2'-bipyridine9894 nih.gov
2-BromopentanenitrilePhZnClNiCl2·glyme / (S,S)-4,4'-bis(methoxymethyl)-2,2'-bipyridine9092 nih.gov
2-Bromo-4-phenylbutanenitrile(4-MeO-Ph)ZnClNiCl2·glyme / (S,S)-4,4'-bis(methoxymethyl)-2,2'-bipyridine9593 nih.gov
2-Bromo-3,3-dimethylbutanenitrilePhZnClNiCl2·glyme / (S,S)-4,4'-bis(methoxymethyl)-2,2'-bipyridine9397 nih.gov

Regioselectivity and Stereospecificity in Coupling Processes

The success of metal-catalyzed cross-coupling reactions hinges on controlling both regioselectivity (where the new bond forms) and stereospecificity (the stereochemical outcome).

In the context of this compound, regioselectivity is straightforward, as the reaction is designed to occur at the C-Br bond. The primary challenge and area of innovation lie in controlling the stereochemistry.

Stereospecific reactions are those in which a stereochemically pure starting material reacts to give a stereochemically pure product. For example, a palladium-catalyzed Suzuki-Miyaura reaction of this compound would be stereospecific if it exclusively produced either the (R) or (S) product through a mechanism involving either retention or inversion of configuration. Achieving high stereospecificity in couplings of sp³-hybridized electrophiles often requires carefully designed chiral ligands that can effectively control the geometry of the transition state during the oxidative addition and reductive elimination steps of the catalytic cycle. researchgate.netnih.gov

Stereoconvergent reactions, as described in the nickel-catalyzed Negishi coupling, offer a different paradigm. Here, the catalyst and chiral ligand control the stereochemistry of the product regardless of the starting material's configuration. This process is believed to involve a rapid racemization of the substrate (or a derivative thereof) relative to the rate of cross-coupling, allowing the chiral catalyst to selectively convert one enantiomer of the rapidly equilibrating mixture into the product. nih.gov

Both approaches are vital for asymmetric synthesis. Stereospecific methods are valuable when an enantiopure starting material is readily available, while stereoconvergent methods are powerful because they allow for the use of racemic starting materials to generate an enantiomerically enriched product. nih.govnih.gov

Addition Reactions and Cycloadditions

The nitrile group and the adjacent stereocenter of this compound are key features that drive its participation in various addition and cycloaddition reactions. These transformations offer powerful strategies for the construction of complex molecular architectures with high levels of stereocontrol.

Enantioselective Addition Reactions Involving the Nitrile Group

The nitrile group, with its electrophilic carbon atom, is susceptible to nucleophilic attack. Enantioselective additions to the nitrile functionality of α-bromo arylacetonitriles, while challenging, provide a direct route to chiral amines and other nitrogen-containing compounds. Although specific examples for this compound are not extensively documented, related transformations provide insight into potential synthetic pathways.

One promising approach involves the stereoconvergent Negishi cross-coupling of racemic α-bromonitriles with organozinc reagents. This method, catalyzed by nickel complexes with chiral ligands, can produce enantioenriched α-arylnitriles. While this reaction proceeds at the carbon-bromine bond, it highlights the utility of chiral catalysts in controlling the stereochemistry of molecules containing a nitrile group adjacent to a stereocenter.

Furthermore, biocatalytic methods, employing nitrile hydratases or nitrilases, offer a highly enantioselective means of transforming nitriles into amides or carboxylic acids, respectively. These enzymatic reactions proceed under mild conditions and can exhibit high levels of stereoselectivity, making them an attractive option for the kinetic resolution of racemic α-bromo arylacetonitriles or the asymmetric transformation of prochiral substrates.

[3+2] Cycloaddition Reaction Pathways

The [3+2] cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic rings. While direct participation of the nitrile group of this compound as the 2π component in a thermal [3+2] cycloaddition is not a common pathway, the molecule can be a precursor to substrates suitable for such reactions.

For instance, the bromine atom can be eliminated to generate an α,β-unsaturated nitrile. This derivative can then act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. These reactions would lead to the formation of highly substituted five-membered heterocycles, including triazoles, isoxazoles, and isoxazolidines. The stereochemistry of the starting material could influence the facial selectivity of the cycloaddition, leading to diastereomerically enriched products.

Photocatalytic methods have emerged as a mild and efficient way to generate radical intermediates that can participate in cycloaddition reactions. It is conceivable that visible-light photocatalysis could be employed to generate a radical at the α-position of this compound, which could then engage in a [3+2] cycloaddition with a suitable trapping agent.

Vicinal Bromoazidation Reactions

Vicinal bromoazidation is a valuable transformation for the simultaneous introduction of a bromine atom and an azide (B81097) group across a double bond. This reaction is typically applied to alkenes. To utilize this chemistry with this compound, it would first need to be converted to an α,β-unsaturated nitrile, for example, through a dehydrobromination reaction.

The resulting electron-deficient alkene, 2-(4-chlorophenyl)acrylonitrile, would then be a suitable substrate for vicinal bromoazidation. The addition of bromine azide (BrN3), often generated in situ from sources like N-bromosuccinimide (NBS) and sodium azide (NaN3), to such an electron-poor system can be challenging and may require specific conditions. researchgate.net Photocatalytic methods have been shown to enhance the radical addition of bromine azide to electron-deficient olefins, which could be a viable strategy. researchgate.net A catalyst-free method for the bromoazidation of various olefins, including α,β-unsaturated carbonyl compounds, has also been reported and could potentially be adapted for this purpose. researchgate.net The regioselectivity of the addition would be governed by the electronic and steric properties of the substrate, with the bromine atom typically adding to the β-carbon and the azide group to the α-carbon.

Reductions and Oxidations for Functional Group Interconversion

The bromine atom and the nitrile group in this compound are both amenable to reduction and oxidation, providing pathways for the interconversion of functional groups and the synthesis of diverse derivatives.

The nitrile group can be reduced to a primary amine. For a structurally similar compound, 2-(4-chlorophenyl)acetonitrile, an effective reduction method utilizes potassium borohydride (B1222165) in the presence of copper(II) chloride. beilstein-journals.org Applying this to this compound would likely lead to the corresponding β-bromo-β-(4-chlorophenyl)ethanamine. However, the lability of the α-bromo group under reductive conditions might lead to competitive dehydrobromination or reduction of the C-Br bond, depending on the specific reducing agent and reaction conditions. Catalytic hydrogenation is another common method for nitrile reduction, though it may also result in the cleavage of the C-Br bond.

Oxidation of the α-carbon can lead to valuable α-hydroxy or α-keto acid derivatives. A potential synthetic route could involve the initial hydrolysis of the nitrile group to a carboxylic acid, followed by nucleophilic substitution of the bromine with a hydroxide (B78521) ion to yield the α-hydroxy acid. Alternatively, oxidation of the corresponding α-bromo ketone, which could be synthesized from the bromoalkene derivative, can also furnish the α-hydroxy ketone. myskinrecipes.comlibretexts.org

Starting MaterialReagents and ConditionsProductReaction Type
2-(4-chlorophenyl)acetonitrileKBH4, CuCl2, 80% isopropanol, 60 °C2-(4-chlorophenyl)ethan-1-amineNitrile Reduction
α-Bromo KetonesHantzsch Esters, visible light, O2α-Hydroxy KetonesOxidation
BromoalkenesHypervalent iodine catalystα-Bromo KetonesOxidation

Functional Group Transformations Involving the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.orgchemistrysteps.com This transformation would produce (R)-2-bromo-2-(4-chlorophenyl)acetic acid, a valuable chiral building block. The hydrolysis proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled, milder conditions. libretexts.org

Ritter Reaction: The Ritter reaction provides a method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation. wikipedia.orgorganic-chemistry.org In the context of this compound, the generation of a carbocation at the benzylic position could be challenging and might lead to a mixture of products. However, if successful, this reaction would offer a route to N-substituted (R)-2-bromo-2-(4-chlorophenyl)acetamides.

Tetrazole Synthesis: The nitrile group can undergo a [3+2] cycloaddition reaction with azides to form tetrazoles. nih.govchalcogen.roorganic-chemistry.org This reaction is often catalyzed by Lewis or Brønsted acids and provides a straightforward route to 5-((R)-bromo(4-chlorophenyl)methyl)-1H-tetrazole. Tetrazoles are important motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

ReactionReagentsProduct
HydrolysisH3O+ or OH-, heat(R)-2-bromo-2-(4-chlorophenyl)acetic acid
Ritter ReactionCarbocation source (e.g., t-BuOH, H2SO4)N-tert-butyl-(R)-2-bromo-2-(4-chlorophenyl)acetamide
Tetrazole SynthesisNaN3, Lewis or Brønsted acid5-((R)-bromo(4-chlorophenyl)methyl)-1H-tetrazole

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the stereochemical outcome and optimizing reaction conditions.

The stereoconvergent Negishi cross-coupling of racemic α-bromonitriles is proposed to proceed through a mechanism involving oxidative addition of the nickel(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organozinc reagent and reductive elimination. The chirality of the ligand on the nickel catalyst is responsible for the enantioselective formation of the product.

The vicinal bromoazidation of α,β-unsaturated nitriles can proceed through either an ionic or a radical pathway, depending on the reaction conditions. researchgate.net In the ionic mechanism, the reaction is initiated by the electrophilic attack of a bromonium ion equivalent on the double bond, followed by the nucleophilic attack of the azide ion. In the radical mechanism, a bromine radical adds to the double bond, followed by the reaction of the resulting carbon-centered radical with an azide source. The use of light can promote the radical pathway. researchgate.net

The hydrolysis of nitriles under acidic conditions involves the initial protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. chemistrysteps.com A series of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid. Under basic conditions, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com

Exploration of Reaction Mechanisms (e.g., electrophilic substitution, concerted vs. stepwise)

The primary reaction pathway for this compound involves nucleophilic substitution at the chiral benzylic carbon. The nature of this substitution can be either a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism, largely influenced by the reaction conditions, including the solvent and the nucleophile.

In a concerted Sₙ2 mechanism , the nucleophile attacks the carbon atom bearing the bromine, and the carbon-bromine bond breaks simultaneously. This process occurs with an inversion of configuration at the stereocenter. Given the secondary benzylic nature of the substrate, which can stabilize a developing positive charge, an Sₙ2 pathway is plausible, particularly with strong, unhindered nucleophiles in polar aprotic solvents.

Conversely, a stepwise Sₙ1 mechanism involves the initial departure of the bromide ion to form a planar carbocation intermediate. This intermediate is stabilized by resonance with the 4-chlorophenyl ring. The subsequent attack of the nucleophile can occur from either face of the carbocation, leading to a racemic or partially racemized product. Conditions that favor the Sₙ1 pathway include the use of polar protic solvents and weaker nucleophiles.

Stereochemical studies on similar α-bromo arylacetates have shown that the reaction outcome can be finely tuned. For instance, in nucleophilic fluorine substitution reactions of analogous compounds, the choice of fluorinating agent and reaction conditions can dictate the stereochemistry of the product. Some conditions lead to epimerization, suggestive of an Sₙ1 process, while others result in a predominant inversion of configuration, characteristic of an Sₙ2 reaction. nih.govnii.ac.jp This highlights the delicate balance between the two mechanistic pathways.

Elimination reactions, while less common for this substrate unless a strong, sterically hindered base is used, would likely proceed through an E2 mechanism, where a proton on the carbon adjacent to the nitrile group is abstracted simultaneously with the departure of the bromide ion. However, the lack of a β-hydrogen on the aromatic ring means elimination is not a primary competing pathway in the same manner as for typical alkyl halides.

Transition State Analysis and Energy Profiles

Computational studies on nucleophilic substitutions at benzylic carbons provide insight into the transition states and energy profiles for reactions involving this compound.

For an Sₙ2 reaction , the transition state would involve a trigonal bipyramidal geometry at the α-carbon, with the incoming nucleophile and the departing bromide ion occupying the axial positions. The energy of this transition state is influenced by steric hindrance and the electronic properties of the substituents. The 4-chlorophenyl group, being electron-withdrawing, can slightly destabilize the electron-rich Sₙ2 transition state.

In an Sₙ1 reaction , the rate-determining step is the formation of the carbocation intermediate. The transition state for this step resembles the carbocation itself. The stability of this carbocation is paramount. The 4-chlorophenyl group can stabilize the positive charge through resonance, while the inductive effect of the chlorine atom is destabilizing. The cyano group is strongly electron-withdrawing and would significantly destabilize an adjacent carbocation, making a pure Sₙ1 mechanism less favorable than for substrates lacking this group.

Density Functional Theory (DFT) calculations on similar systems, such as the reaction of substituted benzyl (B1604629) bromides, have been used to correlate the free energy of activation with substituent constants. researchgate.net These studies help in predicting the reactivity and mechanism. For this compound, a computational analysis would likely reveal a continuum of mechanisms between the pure Sₙ1 and Sₙ2 pathways, with the transition state structure varying depending on the specific nucleophile and solvent environment. The energy profile would show a single barrier for a concerted Sₙ2 reaction and two barriers with an intermediate for a stepwise Sₙ1 reaction.

MechanismKey Characteristics of Transition State/IntermediateExpected Stereochemical OutcomeFavorable Conditions
Sₙ2 (Concerted)Trigonal bipyramidal geometry at the α-carbon.Inversion of configuration.Strong nucleophile, polar aprotic solvent.
Sₙ1 (Stepwise)Planar carbocation intermediate stabilized by the aryl group.Racemization or partial racemization.Weak nucleophile, polar protic solvent.

Role of Catalytic Cycles and Intermediates

Catalysis can play a crucial role in modulating the reactivity and selectivity of transformations involving this compound. While specific catalytic cycles for this exact compound are not extensively documented, analogies can be drawn from related systems.

In nucleophilic substitution reactions, phase-transfer catalysts are often employed to facilitate the reaction between a water-soluble nucleophile and an organic-soluble substrate. For instance, a quaternary ammonium (B1175870) salt can transport an anionic nucleophile, such as cyanide or azide, from the aqueous phase to the organic phase where the α-bromo nitrile is dissolved. This enhances the reaction rate by increasing the effective concentration of the nucleophile in the organic phase.

Lewis acid catalysis can also be envisaged. A Lewis acid could coordinate to the nitrogen atom of the nitrile group, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack. Alternatively, a Lewis acid could interact with the bromine atom, facilitating its departure as a leaving group and promoting an Sₙ1-like pathway.

In some reactions of similar α-bromo compounds, catalysts have been shown to "free up" the nucleophile from an ion pair, thereby increasing its reactivity. andrews.edu For example, a catalyst can sequester the counter-ion of a salt-like nucleophile, making the nucleophilic anion more available for reaction.

Stereochemical Control and Chiral Transfer in Reactions Involving R 2 Bromo 2 4 Chlorophenyl Acetonitrile

Principles of Enantioselective Induction and Control

Enantioselective induction in reactions with (R)-2-bromo-2-(4-chlorophenyl)acetonitrile hinges on the energetic differentiation between diastereomeric transition states. When this chiral substrate reacts with a prochiral nucleophile or reagent, two possible pathways exist, leading to the formation of two different stereoisomers. The inherent chirality of the starting material creates a chiral environment that can favor one reaction pathway over the other.

This control is often dictated by the reaction mechanism. For instance, in a classic bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom bearing the bromine from the side opposite to the leaving group. This "backside attack" leads to a predictable inversion of the stereochemical configuration at the chiral center. If the starting material is the (R)-enantiomer, the product will predominantly be the (S)-enantiomer, resulting in a high degree of enantioselectivity.

Conversely, if the reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, the bromine atom first departs, forming a planar carbocation intermediate. This achiral intermediate can then be attacked by a nucleophile from either face with nearly equal probability. This process, known as racemization, leads to a mixture of both enantiomers and a loss of stereochemical control. Therefore, maintaining conditions that favor the SN2 pathway is critical for effective enantioselective induction from this compound.

Diastereoselective Control in Product Formation

When a reaction involving this compound results in the creation of a new stereocenter in the product, the original chiral center can influence the configuration of the new one. This phenomenon is known as diastereoselective control. The two diastereomeric transition states leading to the different product diastereomers are not mirror images and thus have different energies. The product distribution will favor the diastereomer formed via the lower energy transition state.

The degree of diastereoselectivity is influenced by steric and electronic interactions in the transition state. The bulky 4-chlorophenyl group and the nitrile group on the original stereocenter can sterically hinder the approaching reactant, directing it to attack from the less hindered face. This preferential approach leads to the formation of one diastereomer in excess over the other.

Influence of Reaction Conditions on Stereochemical Outcome and Enantiopurity

The stereochemical outcome and the resulting enantiomeric or diastereomeric purity of products derived from this compound are highly sensitive to the reaction conditions. Key factors include the choice of solvent, temperature, and the nature of the nucleophile or catalyst.

Solvent Effects: The polarity of the solvent plays a critical role in determining the reaction mechanism. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are known to favor SN2 reactions. These solvents can solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and promoting a backside attack, which preserves stereochemical information via inversion. In contrast, polar protic solvents (like water or alcohols) can stabilize the carbocation intermediate of an SN1 pathway, leading to racemization and a loss of enantiopurity.

Temperature: Lower reaction temperatures generally enhance stereoselectivity. At lower temperatures, the small energy difference between the diastereomeric transition states has a more significant impact on the relative reaction rates. This leads to a higher preference for the pathway with the lower activation energy, resulting in a higher enantiomeric or diastereomeric excess. Conversely, increasing the temperature provides more thermal energy, which can overcome these small energy barriers, leading to a less selective reaction.

Table 1: Hypothetical Influence of Reaction Conditions on Nucleophilic Substitution This table is illustrative and based on general principles of stereochemistry, as specific data for this compound is not publicly documented.

Nucleophile Solvent Temperature (°C) Predominant Mechanism Expected Outcome
Azide (B81097) (N₃⁻) DMF 0 SN2 High Inversion
Cyanide (CN⁻) Acetonitrile 25 SN2 Good Inversion
Water (H₂O) Water/Ethanol 50 SN1 / SN2 mix Racemization/Inversion
Methanol (CH₃OH) Methanol 25 SN1 Significant Racemization

Retention and Inversion of Configuration in Chemical Transformations

The configuration at the chiral center of this compound can either be retained or inverted during a chemical transformation, depending entirely on the reaction mechanism.

Inversion of Configuration: As discussed, the SN2 mechanism is the primary pathway for inversion of configuration. In this single-step process, the incoming nucleophile attacks the electrophilic carbon atom from the side directly opposite the bromine leaving group. This forces the other three substituents (the 4-chlorophenyl group, the nitrile group, and the hydrogen atom) to flip to the other side, much like an umbrella inverting in the wind. This process, known as Walden inversion, results in a product with the opposite stereochemical configuration (S) if the starting material was (R).

Retention of Configuration: Retention of configuration is less common in simple nucleophilic substitutions of this type of compound but can occur through more complex mechanisms. One possibility is a double inversion process. If the bromine is first substituted by a participating neighboring group in an intramolecular SN2 reaction (first inversion), and this group is then displaced by an external nucleophile in a second SN2 reaction (second inversion), the net result is retention of the original configuration. Another, albeit less likely, scenario for this specific substrate would be a front-side attack, which is generally disfavored due to electrostatic repulsion between the incoming nucleophile and the departing leaving group. Reactions proceeding through an SN1 mechanism result in racemization, which is a mixture of both inversion and retention products.

Applications of R 2 Bromo 2 4 Chlorophenyl Acetonitrile As a Chiral Building Block in Complex Molecule Synthesis

Construction of Stereodefined Carbon Centers in Target Molecules

The primary application of (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile is as a precursor for establishing stereodefined carbon centers. The carbon atom bonded to the bromo, cyano, and 4-chlorophenyl groups is a chiral center with a defined (R)-configuration. In synthetic reactions, the bromine atom acts as a good leaving group, allowing for nucleophilic substitution or participation in cross-coupling reactions.

When this compound undergoes a reaction where the bromine is replaced, the original stereochemistry at the carbon center is often transferred to the new, more complex molecule. This process is fundamental in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is critical. A key advantage is that it allows chemists to bypass the need for chiral separation of the final product or the development of a complex asymmetric synthesis from achiral starting materials, thus streamlining the manufacturing process.

One of the most powerful methods for this purpose is the stereoconvergent cross-coupling of racemic α-halonitriles. nih.gov In these reactions, a chiral catalyst can take a racemic mixture (containing both R and S enantiomers) of an α-bromo nitrile and selectively convert it into a single enantiomer of the product. nih.gov This demonstrates the utility of the α-bromo nitrile scaffold in generating enantioenriched products, making the enantiomerically pure starting material, this compound, a highly efficient tool for ensuring the stereochemical integrity of the final molecule.

Synthesis of Chiral Pharmaceutical Scaffolds and Advanced Intermediates

The structural motif of a chiral center attached to a substituted phenyl ring is a common feature in many active pharmaceutical ingredients (APIs). This compound serves as a valuable intermediate for constructing these scaffolds.

Sodium-glucose co-transporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. researchgate.net Many of these compounds, such as Dapagliflozin and Empagliflozin, are C-aryl glucosides. google.com Their structure consists of a glucose moiety attached to an aglycone, which is typically a diarylmethane scaffold. researchgate.netresearchgate.net

The aglycone part often contains substituted phenyl rings and a specific stereochemistry that is crucial for binding to the SGLT2 protein. A chlorine atom on one of the phenyl rings has been found to be essential for potent SGLT2 inhibition. researchgate.net this compound represents a key building block for synthesizing the aglycone portion of novel or analogous SGLT2 inhibitors. Its defined stereocenter and 4-chlorophenyl group can be incorporated to build the diarylmethane backbone, allowing for the development of new chemical entities in this important therapeutic class.

Baclofen is a muscle relaxant and antispastic agent that is used to treat spasticity. ajchem-b.com The active enantiomer is (R)-Baclofen, which is chemically (R)-4-amino-3-(4-chlorophenyl)butanoic acid. rsc.org The key features of this molecule are the (R)-stereocenter and the 4-chlorophenyl group attached to it.

Numerous synthetic routes to (R)-Baclofen have been developed, often involving asymmetric synthesis from achiral precursors like 4-chlorobenzaldehyde (B46862) or the resolution of racemic mixtures. google.combrieflands.com this compound provides both of the essential structural elements—the correct phenyl group and the desired (R)-chirality—in a single, advanced intermediate. Through a sequence of synthetic transformations, such as substitution of the bromide and reduction of the nitrile group, this building block can be converted into the carbon skeleton of Baclofen or structurally related compounds, offering a potentially more direct route to the enantiomerically pure drug.

Clopidogrel is a widely used antiplatelet agent that prevents blood clots. researchgate.net The active form is the (S)-enantiomer, which features a stereocenter attached to a 2-chlorophenyl ring. patsnap.com The synthesis of Clopidogrel often employs a key intermediate such as methyl α-bromo-(2-chloro)phenylacetate. patsnap.comgoogle.com

While the intermediate for Clopidogrel itself contains a 2-chlorophenyl group, this compound is an ideal building block for the synthesis of Clopidogrel analogues. In drug discovery, creating a library of related compounds with variations in their structure is a common strategy to study structure-activity relationships (SAR) and develop improved drugs. By using the 4-chloro isomer, chemists can synthesize novel thienopyridine derivatives to explore how the position of the chlorine atom on the phenyl ring affects the drug's efficacy and selectivity. The nitrile group can also be hydrolyzed and esterified to produce the final ester moiety found in this class of compounds.

Table 1: Pharmaceutical Scaffolds and Intermediates
Target Drug ClassKey Structural FeatureRole of this compound
SGLT2 InhibitorsC-aryl glucoside with a chiral aglycone containing a chlorophenyl group. researchgate.netProvides the chiral center and the 4-chlorophenyl moiety for the synthesis of the aglycone part.
Baclofen (and related structures)(R)-stereocenter adjacent to a 4-chlorophenyl group. rsc.orgServes as an advanced intermediate containing the correct chirality and aryl group for the core structure.
Clopidogrel (and related compounds)Chiral center adjacent to a chlorophenyl group. patsnap.comActs as a building block for synthesizing analogues with a 4-chlorophenyl group to study structure-activity relationships.

Preparation of Agrochemical Intermediates

The utility of this compound extends to the agrochemical sector. Halogenated aromatic compounds are prevalent in modern pesticides and veterinary medicines due to their enhanced biological activity.

A notable example is the synthesis of intermediates for the anthelmintic drug closantel (B1026) sodium. This broad-spectrum de-worming agent is used to treat parasitic infections in livestock. google.com A key intermediate in its synthesis is 2-(4-amino-2-chloro-5-aminomethylphenyl)-2-(4-chlorophenyl)acetonitrile. google.com This demonstrates that the 2-(4-chlorophenyl)acetonitrile scaffold is a recognized precursor in the synthesis of complex veterinary drugs. The use of an enantiomerically pure starting material like this compound would allow for the synthesis of chiral analogues of such agrochemicals, which could lead to products with improved potency, selectivity, or a better toxicological profile.

Utility in Enantioselective C-C Bond Formation and Skeletal Rearrangements

This compound is an excellent electrophile for enantioselective carbon-carbon (C-C) bond formation reactions. These reactions are cornerstones of organic synthesis, enabling the construction of complex molecular skeletons.

A prime example is its use in stereoconvergent Negishi cross-coupling reactions. nih.gov In this process, a chiral nickel-based catalyst can couple racemic α-bromo nitriles with a variety of organozinc reagents (aryl, alkenyl, or alkyl) to produce enantioenriched secondary nitriles. nih.govnih.gov When starting with the enantiomerically pure this compound, the reaction proceeds with high fidelity, yielding a product with a newly formed C-C bond while retaining the stereochemical information from the starting material. This method is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for creating complex chiral molecules from this building block. acs.org

Table 2: Example of Enantioselective C-C Bond Formation
Reaction TypeCatalyst SystemReactantsProductKey Feature
Stereoconvergent Negishi Cross-CouplingChiral Nickel/Bis(oxazoline) Complex nih.govThis compound + Organozinc Reagent (R'-ZnX)(R)-2-R'-2-(4-chlorophenyl)acetonitrileFormation of a new C-C bond with high enantiomeric excess and retention of stereochemistry. nih.gov

The Strategic Versatility of this compound in Complex Molecule Synthesis Remains a Niche Area of Exploration

Despite the critical role of chiral building blocks in modern synthetic chemistry, comprehensive research detailing the strategic deployment of This compound in accessing diverse molecular architectures is not extensively documented in publicly available scientific literature. This specific chiral cyanohydrin derivative, possessing a stereogenic center benzylic to both a bromine atom and a nitrile group, presents as a potentially valuable synthon for the introduction of a chiral quaternary center in complex molecules. However, detailed studies showcasing its broad utility in the synthesis of varied molecular scaffolds are conspicuously limited.

The inherent reactivity of the α-bromo nitrile functionality suggests its potential in a range of stereospecific transformations. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The presence of a 4-chlorophenyl group can also influence the electronic properties and reactivity of the molecule and can be a site for further functionalization through cross-coupling reactions.

In principle, the strategic deployment of This compound could be envisioned in several key synthetic strategies:

Asymmetric Alkylation: The chiral center could direct the stereoselective alkylation at the α-position upon deprotonation, leading to the formation of more complex chiral structures.

Synthesis of Chiral Heterocycles: The nitrile and bromo functionalities could be utilized in intramolecular cyclization reactions to construct a variety of chiral nitrogen- or oxygen-containing heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Precursor to Chiral Amines and Carboxylic Acids: Transformation of the nitrile group would provide access to valuable chiral α-aryl amines and carboxylic acids, which are fundamental building blocks in medicinal chemistry.

While the theoretical applications are numerous, the lack of concrete examples in peer-reviewed journals and patents prevents a detailed discussion of its "strategic deployment in accessing diverse molecular architectures." The scientific community has yet to fully explore and publish the synthetic potential of this particular chiral building block.

Further research is required to unlock the full potential of This compound as a versatile tool for asymmetric synthesis. Investigations into its reactivity with a broad range of nucleophiles, its utility in cascade reactions, and its application in the total synthesis of bioactive molecules would be necessary to establish its role as a key chiral building block for creating diverse and complex molecular architectures. Without such studies, its strategic applications remain largely speculative.

Advanced Spectroscopic and Analytical Characterization for R 2 Bromo 2 4 Chlorophenyl Acetonitrile and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of chiral molecules like (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile. By analyzing the chemical shifts, coupling constants, and through-space correlations of atomic nuclei, a comprehensive three-dimensional picture of the molecule can be constructed.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, displaying distinct signals for the methine proton and the aromatic protons.

Methine Proton (CH-Br): The single proton attached to the chiral carbon is significantly deshielded by the adjacent electronegative bromine atom and the electron-withdrawing nitrile and 4-chlorophenyl groups. This results in a characteristic downfield chemical shift, typically observed as a singlet since there are no adjacent protons to induce splitting.

Aromatic Protons: The 4-chlorophenyl group presents a classic AA'BB' spin system due to the para-substitution pattern. This typically manifests as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the chlorine atom will have a different chemical environment and thus a different chemical shift compared to the protons meta to the chlorine atom.

The integration of these signals would confirm the presence of one methine proton and four aromatic protons, consistent with the proposed structure. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry in derivatives by observing through-space interactions between protons. longdom.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH-Br5.5 - 6.0Singlet (s)1H
Ar-H (ortho to Cl)7.40 - 7.50Doublet (d)2H
Ar-H (meta to Cl)7.50 - 7.60Doublet (d)2H

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in a characteristic region of the spectrum, generally between 115 and 125 ppm. libretexts.org

Chiral Methine Carbon (C-Br): This carbon atom is bonded to the electronegative bromine, causing its signal to appear downfield compared to a standard alkane carbon.

Aromatic Carbons: The 4-chlorophenyl ring will show four distinct signals: one for the carbon bearing the chloro-substituent (C-Cl), one for the carbon attached to the acetonitrile (B52724) group (ipso-carbon), and one for each of the two pairs of equivalent aromatic C-H carbons. The chemical shifts are influenced by the electronic effects of the substituents. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C≡N115 - 125
CH-Br40 - 50
Ar-C (ipso)130 - 135
Ar-CH128 - 132
Ar-C-Cl135 - 140

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C₈H₅BrClN. acs.org

A key diagnostic feature in the mass spectrum of this compound is the unique isotopic pattern generated by the presence of both bromine and chlorine. researchgate.net Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), while chlorine also has two, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion [M]⁺. The most abundant peak corresponds to the molecule containing ⁷⁹Br and ³⁵Cl. Other peaks at M+2 and M+4 will have predictable relative intensities, corresponding to molecules containing (⁸¹Br and ³⁵Cl) or (⁷⁹Br and ³⁷Cl), and (⁸¹Br and ³⁷Cl), respectively. This isotopic signature is a virtually irrefutable fingerprint for a molecule containing one bromine and one chlorine atom.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can provide additional structural information. Common fragmentation pathways might include the loss of the bromine radical (•Br), the cyanide radical (•CN), or cleavage of the bond connecting the chiral center to the aromatic ring.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₈H₅BrClN

Ionm/z (Da)Relative Intensity (%)
[C₈H₅⁷⁹Br³⁵ClN]⁺228.9372100.0
[C₈H₅⁸¹Br³⁵ClN]⁺ / [C₈H₅⁷⁹Br³⁷ClN]⁺230.9352129.2
[C₈H₅⁸¹Br³⁷ClN]⁺232.932231.2

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a few key absorption bands that confirm its structure.

The most diagnostic absorption is the stretching vibration of the nitrile (C≡N) triple bond. This appears as a sharp and intense peak in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The position of this peak is slightly lower than that of saturated nitriles due to the electronic conjugation with the adjacent aromatic ring. libretexts.orgspectroscopyonline.com

Other significant absorptions include:

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several medium-intensity peaks in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3050 - 3150Medium
Nitrile (C≡N)Stretch2220 - 2240Strong, Sharp
Aromatic C=CStretch1450 - 1600Medium
C-ClStretch700 - 850Strong
C-BrStretch500 - 650Strong

Chiral Chromatography for Enantiomeric Purity Determination (e.g., Chiral HPLC)

Determining the enantiomeric purity of a chiral compound is essential, and High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and reliable method for this purpose. nih.govderpharmachemica.com This technique allows for the physical separation of the (R) and (S) enantiomers of 2-Bromo-2-(4-chlorophenyl)acetonitrile (B1339241).

The separation is achieved because the enantiomers interact differently with the chiral environment of the CSP. csfarmacie.cz The CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support (typically silica). This creates transient diastereomeric complexes with the enantiomers in the sample, leading to different retention times. For a compound like this, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective, typically used with a normal-phase mobile phase (e.g., a mixture of hexane (B92381) and an alcohol like isopropanol). researchgate.net

A UV detector is used to monitor the column eluent. A pure sample of the (R)-enantiomer should produce a single peak. A racemic mixture would show two well-resolved peaks with equal areas. tsijournals.com The enantiomeric purity, often expressed as enantiomeric excess (% ee), is calculated from the relative peak areas of the two enantiomers.

Table 5: Example Chiral HPLC Data for Enantiomeric Purity Analysis Hypothetical data for a sample enriched in the (R)-enantiomer.

EnantiomerRetention Time (min)Peak Area
(S)-2-Bromo-2-(4-chlorophenyl)acetonitrile10.21,500
This compound12.598,500

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 % ee = [ (98,500 - 1,500) / (98,500 + 1,500) ] * 100 = 97.0%

This result indicates that the sample contains a 97.0% excess of the (R)-enantiomer over the (S)-enantiomer.

X-ray Crystallography for Absolute Configuration Determination (where applicable to crystalline derivatives)

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal of the compound or a crystalline derivative can be obtained. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and the absolute stereochemistry of the chiral center.

For a chiral molecule like this compound, the presence of heavy atoms such as bromine and chlorine is advantageous for X-ray crystallographic analysis. These atoms cause significant anomalous dispersion of X-rays, which is the key phenomenon that allows for the determination of the absolute configuration. By carefully analyzing the intensity differences between Bijvoet pairs (reflections hkl and -h -k -l), the true handedness of the molecule can be established.

Hypothetical Crystallographic Data for a Crystalline Derivative of this compound

Parameter Value
Chemical Formula C₈H₅BrClN
Formula Weight 230.49
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.123
b (Å) 9.456
c (Å) 15.789
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 914.5
Z 4

In this illustrative table, the space group P2₁2₁2₁ is a common non-centrosymmetric (chiral) space group. The Flack parameter is a critical value in determining the absolute configuration of a chiral crystal structure. A value close to zero, as shown in the table, would confirm that the determined absolute configuration (in this case, 'R') is correct with a high degree of confidence.

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a fundamental property of chiral substances that causes the rotation of the plane of polarized light. This chiroptical property is measured using a polarimeter. For a pair of enantiomers, such as (R)- and (S)-2-Bromo-2-(4-chlorophenyl)acetonitrile, they will rotate the plane of polarized light by an equal magnitude but in opposite directions. The direction of rotation is denoted by a positive (+) sign for dextrorotatory (clockwise) and a negative (-) sign for levorotatory (counter-clockwise). It is important to note that there is no direct correlation between the (R/S) designation and the sign of the optical rotation. reddit.comlibretexts.org

The magnitude of the rotation is expressed as the specific rotation ([α]), which is a characteristic physical constant for a given chiral compound under specific conditions. The specific rotation is calculated from the observed rotation using the following formula:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL.

The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and using a specific wavelength of light, most commonly the sodium D-line (589 nm). libretexts.org

While the experimentally determined specific rotation for this compound is not documented in readily accessible literature, the following table provides a hypothetical but representative example of the data that would be collected to characterize the compound's chirality.

Hypothetical Optical Rotation Data for this compound

Parameter Value
Enantiomer (R)
Observed Rotation (α) -0.75°
Concentration (c) 0.025 g/mL
Path Length (l) 1.0 dm
Wavelength 589 nm (Na D-line)
Temperature 20°C
Solvent Chloroform

| Calculated Specific Rotation [α] | -30.0° |

Based on this hypothetical data, the specific rotation of this compound would be -30.0°. Consequently, its enantiomer, (S)-2-Bromo-2-(4-chlorophenyl)acetonitrile, would be expected to have a specific rotation of +30.0° under the same experimental conditions. This measurement is crucial for confirming the enantiomeric purity of a sample.

Computational and Theoretical Studies on R 2 Bromo 2 4 Chlorophenyl Acetonitrile and Its Reaction Landscapes

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules. For (R)-2-Bromo-2-(4-chlorophenyl)acetonitrile, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and chemical behavior.

These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a wealth of information can be derived, including the total energy, dipole moment, and the energies of the molecular orbitals. While specific DFT studies on this compound are not extensively documented in publicly available literature, DFT has been widely applied to similar aromatic and halogenated compounds. For a related compound, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, which contains the 4-chlorophenyl moiety, DFT calculations have been employed to understand its structure-reactivity relationship.

A hypothetical DFT analysis of this compound would likely focus on the influence of the electron-withdrawing chloro and bromo substituents, as well as the nitrile group, on the electronic properties of the phenyl ring. These calculations would provide a quantitative basis for predicting the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueSignificance
Total EnergyValue in HartreesIndicates the overall stability of the molecule.
Dipole MomentValue in DebyeQuantifies the polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Atomic ChargesCharge distributionReveals the partial positive and negative charges on each atom, indicating sites for nucleophilic or electrophilic attack.

Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are crucial in determining how a molecule will interact with other reagents. researchgate.net

For this compound, the HOMO would likely be localized on the phenyl ring and the bromine atom, which are regions of higher electron density. The LUMO, conversely, would be expected to have significant contributions from the carbon atom of the nitrile group and the carbon atom attached to the bromine, which are electrophilic centers.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For a similar molecule containing a 4-chlorophenyl group, a HOMO-LUMO energy gap of 3.08 eV was calculated, indicating significant chemical reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

OrbitalHypothetical Energy (eV)Description and Implication for Reactivity
HOMO-Represents the ability to donate electrons. A higher energy HOMO indicates a better electron donor.
LUMO-Represents the ability to accept electrons. A lower energy LUMO indicates a better electron acceptor.
HOMO-LUMO Gap-A smaller gap suggests higher reactivity and lower kinetic stability.

Note: The values in this table are illustrative and would require specific FMO calculations to be determined accurately.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. This site would be a primary target for electrophiles. Conversely, regions of positive potential would likely be located around the hydrogen atoms and, significantly, on the carbon atom bonded to the bromine and chlorine atoms, making it a key site for nucleophilic attack. The presence of the electronegative halogen atoms would enhance the positive potential on the adjacent carbon atom. In a study of a related compound, the MEP map was used to reveal the charge distribution across the molecule's surface. researchgate.net

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a means to predict the NLO properties of molecules, guiding the design of new materials with enhanced performance. The key parameters that determine a molecule's NLO response are its polarizability (α) and hyperpolarizability (β).

Theoretical investigations into the NLO properties of this compound would involve calculating these parameters using quantum chemical methods. The presence of the phenyl ring, nitrile group, and halogen atoms suggests that this molecule could possess interesting NLO properties. The electron-withdrawing nature of the substituents can lead to significant intramolecular charge transfer, a key factor for a large hyperpolarizability. The band gap of a similar molecule with a 4-chlorophenyl group has been suggested to indicate potential NLO attributes. researchgate.net

Table 3: Hypothetical Non-Linear Optical Properties of this compound

PropertyHypothetical Value (a.u.)Significance
Mean Polarizability (α)-Describes the linear response of the electron cloud to an external electric field.
First Hyperpolarizability (β)-Quantifies the second-order NLO response, crucial for applications like second-harmonic generation.

Note: The values in this table are illustrative and require specific NLO calculations.

Computational Modeling of Catalytic Cycles and the Origin of Enantioselectivity

Understanding the mechanism of enantioselective reactions is crucial for the development of efficient asymmetric syntheses. Computational modeling can trace the entire catalytic cycle of a reaction, identifying key transition states and intermediates. This allows for a detailed understanding of how a chiral catalyst transfers its stereochemical information to the substrate, leading to the preferential formation of one enantiomer over the other.

For reactions involving this compound, such as its synthesis or its use as a chiral building block, computational studies could model the interactions with a chiral catalyst. By calculating the energies of the transition states leading to the (R) and (S) products, the origin of enantioselectivity can be elucidated. A computational study on the enantioselective borylation of racemic benzyl (B1604629) chlorides, a structurally related transformation, utilized DFT to investigate the step that determines the enantioselectivity. researchgate.net

These models can reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, between the catalyst and the substrate that are responsible for stabilizing one transition state over the other. This knowledge is invaluable for the rational design of new and more effective catalysts.

Conformational Analysis and Stereoisomer Stability Assessment

The three-dimensional arrangement of atoms in a molecule, its conformation, can have a significant impact on its physical and chemical properties. For a chiral molecule like this compound, conformational analysis is essential to identify the most stable arrangement of its constituent groups.

Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds in the molecule. The energy of each conformation is calculated, allowing for the identification of the global minimum energy structure and other low-energy conformers. This analysis would reveal the preferred spatial orientation of the 4-chlorophenyl ring relative to the bromo and nitrile groups.

Furthermore, computational chemistry can be used to assess the relative stability of the (R) and (S) enantiomers. In the absence of a chiral environment, enantiomers have identical energies. However, their interaction with other chiral molecules, such as a chiral catalyst or a biological receptor, will be different. Computational modeling can quantify these differences in interaction energies, providing a basis for understanding enantioselective recognition processes.

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